molecular formula C23H22N2O4S2 B3207892 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-mesitylacetamide CAS No. 1049197-41-2

2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-mesitylacetamide

Cat. No. B3207892
CAS RN: 1049197-41-2
M. Wt: 454.6 g/mol
InChI Key: OXHQXCWEFCRORY-UHFFFAOYSA-N
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Description

The compound “2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-mesitylacetamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a structural motif found in many natural products and compounds with pharmaceutical and biological applications . The compound also contains a thiazol-4-yl group and a mesitylacetamide group .

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

This compound exhibits promising anti-inflammatory and analgesic effects. Researchers have explored its potential in alleviating pain and reducing inflammation associated with conditions like rheumatoid arthritis, osteoarthritis, and other inflammatory disorders . Further studies are needed to elucidate its mechanisms of action and optimize its therapeutic use.

Antitumor Activity

Studies have investigated the antitumor properties of this compound. It has shown inhibitory effects against cancer cells, particularly in vitro. Researchers have conducted experiments to understand its mechanism of action, including morphological analysis and apoptosis assessment . However, clinical trials are necessary to validate its efficacy and safety in treating various cancers.

Antifungal Activity

Certain derivatives of this compound exhibit potent antifungal activity. For instance, compounds with specific substitutions (e.g., 4-bromophenyl, 3-bromophenyl, and 3,4,5-trimethoxyphenyl) demonstrated good antifungal effects against Candida albicans . These findings suggest potential applications in antifungal drug development.

Crystallographic Insights

The crystal structure of a related compound, benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate, has been determined. It is orthorhombic with specific unit cell dimensions and atomic coordinates . Such structural information aids in understanding the compound’s behavior and interactions.

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The specific nature of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound is likely to affect several biochemical pathways due to its complex structure. The benzo[d][1,3]dioxol-5-yl moiety is a common structural feature in many biologically active compounds and is known to interact with various enzymes and receptors .

Result of Action

Some studies suggest potential antitumor and antimicrobial activities .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s interaction with its targets and its overall biological activity .

properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S2/c1-13-6-14(2)22(15(3)7-13)25-21(27)9-17-10-30-23(24-17)31-11-18(26)16-4-5-19-20(8-16)29-12-28-19/h4-8,10H,9,11-12H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHQXCWEFCRORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-mesitylacetamide
Reactant of Route 2
Reactant of Route 2
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-mesitylacetamide
Reactant of Route 3
Reactant of Route 3
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-mesitylacetamide
Reactant of Route 4
Reactant of Route 4
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-mesitylacetamide
Reactant of Route 5
Reactant of Route 5
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-mesitylacetamide
Reactant of Route 6
Reactant of Route 6
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-mesitylacetamide

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